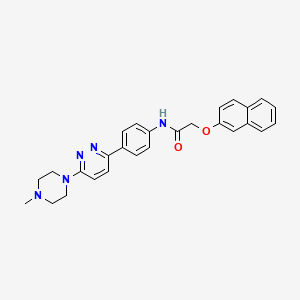
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is an organic compound that belongs to the pyrimidine family Its structure comprises a pyrimidine ring substituted with a benzylsulfanyl group, a diethylamino group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile generally involves multi-step organic reactions:
Formation of pyrimidine ring: : Typically involves condensation reactions starting from simple precursors like urea and β-keto esters.
Substitution reactions: : Benzylsulfanyl and 4-methylphenyl groups are introduced through nucleophilic substitution or coupling reactions.
Functional group manipulations: : Introduction of the diethylamino group often involves amine substitution reactions.
Industrial Production Methods
Industrially, the production of this compound would utilize similar synthetic routes but on a larger scale. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to ensure the purity and structural integrity of the final product. Optimization of reaction conditions—such as temperature, solvent, and catalyst selection—is crucial for maximizing yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is reactive towards various types of chemical transformations:
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitrile group can be reduced to form corresponding amines or other derivatives.
Substitution: : Halogenations, nitrations, or alkylations at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation (H₂ with Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to facilitate nucleophilic substitution.
Major Products
Oxidation: : Formation of sulfoxides or sulfones depending on the oxidizing conditions.
Reduction: : Production of primary amines or other reduced forms.
Substitution: : Various halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
This compound finds applications in multiple research fields:
Chemistry: : As a building block in synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The exact mechanism of action of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile depends on its target application:
Molecular Targets: : Often interacts with cellular enzymes or receptors, inhibiting or modulating their activity.
Pathways: : Can influence biochemical pathways involving signal transduction, gene expression, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylsulfanyl)-4-(dimethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
2-(Phenylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
The specific combination of substituents in 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile imparts unique chemical properties, such as enhanced reactivity and potential bioactivity.
Compared to other similar compounds, its specific structural features may offer distinct advantages in certain chemical reactions or biological activities.
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-(diethylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-27(5-2)22-20(15-24)21(19-13-11-17(3)12-14-19)25-23(26-22)28-16-18-9-7-6-8-10-18/h6-14H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMDLUSERIVMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2856952.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)




![ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856964.png)
![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2856965.png)

![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)
![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)
![(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2856971.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
